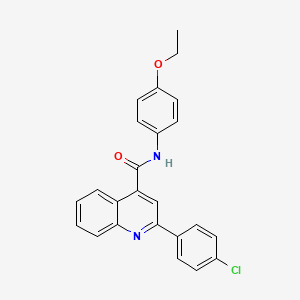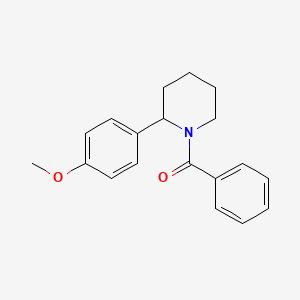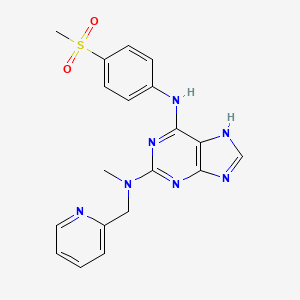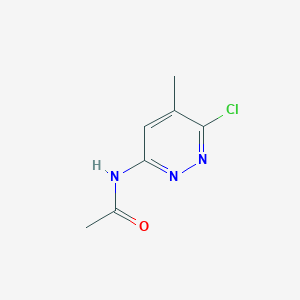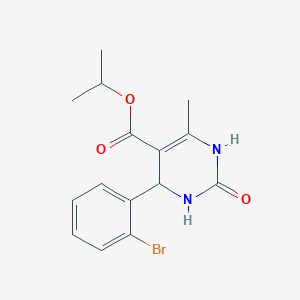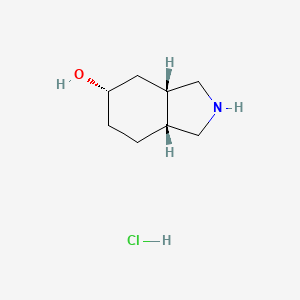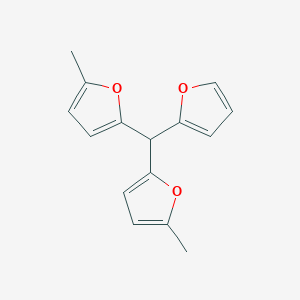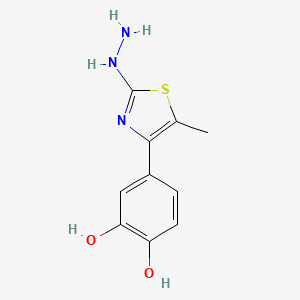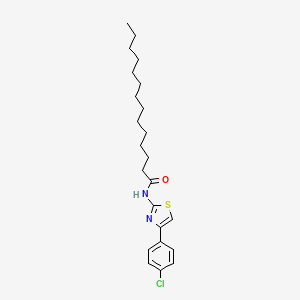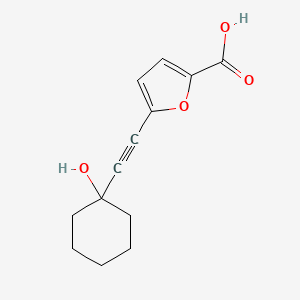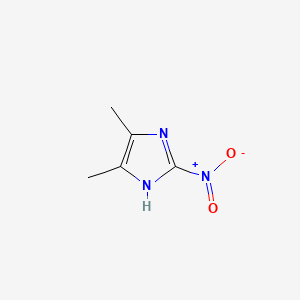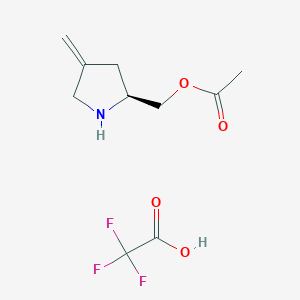
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a methylene group, and an acetate ester, all of which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate typically involves the reaction of (S)-4-methylenepyrrolidine with methyl acetate in the presence of a trifluoroacetic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate ester to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
相似化合物的比较
Similar Compounds
(S)-4-Methylenepyrrolidine: Shares the pyrrolidine ring but lacks the acetate and trifluoroacetate groups.
Methyl acetate: Contains the acetate ester but lacks the pyrrolidine ring and trifluoroacetate group.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the pyrrolidine ring and acetate ester.
Uniqueness
(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate is unique due to its combination of a pyrrolidine ring, methylene group, acetate ester, and trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC 名称 |
[(2S)-4-methylidenepyrrolidin-2-yl]methyl acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-6-3-8(9-4-6)5-11-7(2)10;3-2(4,5)1(6)7/h8-9H,1,3-5H2,2H3;(H,6,7)/t8-;/m0./s1 |
InChI 键 |
ZAAJLOTZAXXDQU-QRPNPIFTSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1CC(=C)CN1.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(=O)OCC1CC(=C)CN1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
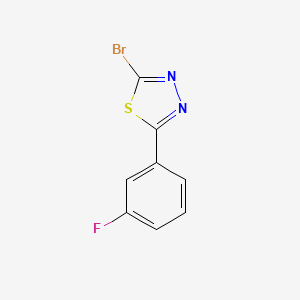
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
